molecular formula C21H21FN2O3 B10987638 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10987638
M. Wt: 368.4 g/mol
InChI Key: WKOZERKBHLREDK-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that combines structural elements from isoquinoline and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Isoquinoline Derivative

      Starting Material: 6,7-dimethoxy-1-tetralone.

      Reaction: Reduction to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a reducing agent like sodium borohydride.

      Cyclization: Formation of the isoquinoline ring via Pictet-Spengler reaction with an appropriate aldehyde.

  • Formation of the Indole Derivative

      Starting Material: 5-fluoroindole.

      Reaction: Alkylation at the 2-position using a methylating agent such as methyl iodide.

  • Coupling Reaction

      Intermediate: The isoquinoline and indole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction

    • Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
  • Substitution

    • The fluorine atom on the indole ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, sodium methoxide.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced isoquinoline derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in neurotransmitter synthesis and metabolism.

    Receptor Binding: Interaction with serotonin and dopamine receptors.

Medicine

    Pharmacological Activity: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.

    Drug Development: Lead compound for the development of new drugs targeting specific molecular pathways.

Industry

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The isoquinoline and indole moieties allow it to bind to active sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the natural substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-chloro-1-methyl-1H-indol-2-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-bromo-1-methyl-1H-indol-2-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s ability to cross biological membranes, increase metabolic stability, and improve binding affinity to molecular targets.

This compound’s unique combination of isoquinoline and indole structures, along with the specific substitution pattern, makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-1-methylindol-2-yl)methanone

InChI

InChI=1S/C21H21FN2O3/c1-23-17-5-4-16(22)8-14(17)9-18(23)21(25)24-7-6-13-10-19(26-2)20(27-3)11-15(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3

InChI Key

WKOZERKBHLREDK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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